molecular formula C19H17N5O3S B2639566 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894984-98-6

4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2639566
CAS No.: 894984-98-6
M. Wt: 395.44
InChI Key: CKVNLOQDGLOVCM-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged heterocyclic scaffold known for its diverse biological activities . Compounds containing this structure, particularly N-linked triazolopyridazines, have been identified as potent and selective inhibitors of important biological targets, such as the receptor tyrosine kinase c-Met . The c-Met pathway is a validated target in oncology research, and inhibitors have shown promise in inhibiting tumor growth in preclinical models . This compound is intended for research applications only, including but not limited to, investigating kinase signaling pathways, screening for anticancer activity, and exploring structure-activity relationships (SAR) in medicinal chemistry programs. It is supplied as a solid and should be stored under appropriate conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-13-20-21-19-12-11-18(22-24(13)19)14-3-5-15(6-4-14)23-28(25,26)17-9-7-16(27-2)8-10-17/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVNLOQDGLOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and its structural properties that contribute to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is C15H18N8O3SC_{15}H_{18}N_{8}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The compound features a sulfonamide group that is often associated with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit diverse biological activities primarily through the inhibition of specific protein targets involved in cell proliferation and survival. Notably:

  • Bromodomain Inhibition : The compound has been studied for its inhibitory effects on bromodomains, particularly BRD4. Bromodomains are implicated in various cancers due to their role in regulating gene expression through acetylated lysine recognition. In vitro assays have shown that derivatives of this compound can inhibit BRD4 with micromolar IC50 values, suggesting potential for the development of anticancer therapies targeting epigenetic regulators .
  • Anticancer Activity : Studies have demonstrated that derivatives of the triazolo-pyridazine class exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds tested against lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical cancer (HeLa) show IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Studies

  • Cytotoxicity Assays : A series of studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that compounds with substitutions at specific positions on the triazolo-pyridazine scaffold showed enhanced activity. For example:
    • A549 Cell Line : Compound derivatives exhibited IC50 values ranging from 0.054 µM to 0.246 µM .
    • MCF-7 Cell Line : Another derivative demonstrated significant inhibition with an IC50 value of approximately 0.99 µM .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Data Summary

The following table summarizes key findings from various studies on the biological activity of 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide:

Cell Line IC50 (µM) Mechanism
A5490.054 - 0.246Apoptosis via caspase activation
MCF-70.99Inhibition of tubulin polymerization
HeLa8.55Cell cycle arrest

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival.

  • Antitumor Activity : In vitro assays demonstrated IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines . The compound's ability to inhibit c-Met kinase activity has been highlighted as a critical factor in its antitumor efficacy.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It primarily targets enzymes involved in critical biochemical pathways:

  • PARP-1 and EGFR : The compound inhibits the activities of Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in DNA repair mechanisms and cancer cell proliferation .

Pharmacological Studies

Pharmacokinetic studies have indicated that this compound interacts with various proteins and enzymes, influencing drug metabolism pathways.

  • CYP450 Interaction : It has been found to bind to cytochrome P450 enzymes, which are essential for drug metabolism . This interaction may affect the bioavailability and efficacy of co-administered drugs.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Antitumor Efficacy : A recent study evaluated derivatives related to this compound against human cancer cell lines. The results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis through targeted inhibition of c-Met .
  • Enzyme Targeting Research : Research focusing on enzyme inhibitors has shown that compounds similar to 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide demonstrate promising results in inhibiting carbonic anhydrase and cholinesterase activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

(a) Triazolo[3,4-a]phthalazine Derivatives
  • Example : Compound 30 (N-(4-Chloro-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-phenyl)benzenesulfonamide) .
  • Comparison: The phthalazine ring (vs. Compound 30 showed bromodomain inhibitory activity, whereas the target compound’s pyridazine core may favor kinase or Lin28 interactions .
(b) Triazolo[4,3-b]pyridazine Derivatives
  • Example : Lin28-1632 (N-Methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) .
  • Comparison: Lin28-1632 replaces the sulfonamide with an acetamide, reducing hydrogen-bond donor capacity but improving cell permeability. It inhibits Lin28/let-7 interaction, demonstrating anti-cancer activity in vitro and in vivo. The target compound’s sulfonamide may confer distinct target selectivity (e.g., bromodomains or kinases) .

Sulfonamide Substituent Variations

(a) N-(3-(6-Methyl-Triazolo[4,3-b]Pyridazin-3-yl)Phenyl) Derivatives
  • Examples : Benzamide and sulfonamide derivatives from Thirumurugan et al. .
  • Comparison : The target compound’s 4-methoxybenzenesulfonamide group enhances solubility compared to unsubstituted sulfonamides. Antimicrobial assays of Thirumurugan’s derivatives showed moderate activity, suggesting the methoxy group’s role in modulating bioavailability .
(b) 4-(4-X-Phenylsulfonyl)Benzoic Acid Derivatives
  • Examples : Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) .
  • Comparison : These feature a triazole-thione instead of a triazolo-pyridazine. The thione group introduces tautomerism, affecting binding kinetics. The target compound’s rigid triazolo-pyridazine likely improves target affinity and reduces off-target effects .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Lin28-1632, involving Suzuki-Miyaura coupling for triazolo-pyridazine formation .
  • Docking Studies : Analogues like compound 10 (triazolo-pyridazine-pyridine) show π-stacking with Trp168 and H-bonding in PEF(S) proteins, suggesting similar interactions for the target compound .
  • Tautomerism : Unlike thione-containing derivatives (e.g., compounds 7–9), the target compound’s triazolo-pyridazine avoids tautomeric equilibria, ensuring consistent binding .

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